3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol
Description
3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol (C₈H₆Cl₂F₂O₂; molecular weight: 247.04 g/mol) is a halogenated benzyl alcohol derivative featuring chlorine atoms at the 3- and 5-positions, a difluoromethoxy (-OCHF₂) group at the 4-position, and a hydroxymethyl (-CH₂OH) substituent on the benzene ring. This compound is structurally related to pharmaceutical intermediates such as CHF6001, a potent phosphodiesterase-4 (PDE4) inhibitor developed for treating chronic obstructive pulmonary disease (COPD) and asthma . The difluoromethoxy group is known to enhance metabolic stability and lipophilicity, which are critical for drug efficacy and bioavailability .
Properties
IUPAC Name |
[3,5-dichloro-4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-1-4(3-13)2-6(10)7(5)14-8(11)12/h1-2,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKKMOVSBUPOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3,5-Dichloro-4-(difluoromethoxy)benzaldehyde
One common approach involves the reduction of the corresponding aldehyde:
- Starting Material: 3,5-Dichloro-4-(difluoromethoxy)benzaldehyde.
- Reduction Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Solvents: Typically tetrahydrofuran (THF) or ethanol.
- Conditions: Controlled temperature (0°C to room temperature) for selective reduction of the aldehyde to the benzyl alcohol.
This method is straightforward and yields the benzyl alcohol with high purity and yield.
Two-Stage Process from Benzyl Chloride Derivatives
A patented and industrially relevant method for preparing dichlorobenzyl alcohol derivatives, which can be adapted for 3,5-dichloro substitution, includes:
- Stage 1: React 3,5-dichlorobenzyl chloride with an aqueous solution of a water-soluble salt of acetic acid (e.g., sodium acetate) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium salts) to form the benzyl acetate ester.
- Stage 2: Hydrolyze the benzyl acetate ester with a strong base (e.g., sodium hydroxide) to yield the benzyl alcohol.
This two-stage process prevents the formation of by-products such as bis-benzyl ethers and improves yield and purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3,5-Dichlorobenzyl chloride, sodium acetate, phase transfer catalyst, reflux (70-80°C) | Formation of 3,5-dichlorobenzyl acetate ester |
| 2 | Hydrolysis with aqueous NaOH at 70-80°C | Conversion to 3,5-dichlorobenzyl alcohol |
This method is advantageous for industrial scale due to mild conditions and high selectivity.
Introduction of Difluoromethoxy Group
The difluoromethoxy group (-OCF2H) is introduced typically by:
- Difluoromethylation reactions using difluoromethyl ether reagents or related fluorinating agents.
- Reaction of 3,5-dichlorobenzyl alcohol or its derivatives with difluoromethylation reagents under basic or catalytic conditions.
This step is critical for obtaining the 4-(difluoromethoxy) substitution pattern on the benzyl ring.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reduction agent | NaBH4 or LiAlH4 | NaBH4 preferred for mild, selective reduction |
| Solvent | THF, ethanol, or ethereal solvents | THF common for better solubility |
| Temperature | 0°C to reflux | Low temperature to avoid side reactions |
| Phase transfer catalyst | Tetrabutylammonium salts | Enhances esterification step yield |
| Hydrolysis conditions | Aqueous NaOH, 70-80°C | Efficient deprotection of esters |
Summary of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Reduction of aldehyde | 3,5-Dichloro-4-(difluoromethoxy)benzaldehyde | NaBH4, THF, 0°C to RT | High | Simple, direct, selective |
| Two-stage esterification/hydrolysis | 3,5-Dichlorobenzyl chloride | Sodium acetate, phase transfer catalyst, NaOH hydrolysis | ~90-95 | High purity, industrially scalable |
| Difluoromethylation on benzyl alcohol | 3,5-Dichlorobenzyl alcohol or derivatives | Difluoromethylation reagents, base/catalyst | Moderate | Introduces difluoromethoxy group |
Research Findings and Notes
- The oxidation of this compound to the corresponding aldehyde is a reversible step that can be controlled by choice of oxidizing agents such as potassium permanganate or chromium trioxide.
- The presence of chlorine and difluoromethoxy groups enhances the compound’s lipophilicity and potential biological activity, making the purity and structural integrity critical during synthesis.
- Industrial methods emphasize phase transfer catalysis to improve reaction rates and yields, minimizing by-products such as ethers that reduce product purity.
- Difluoromethoxy substitution is typically introduced after establishing the chlorinated benzyl alcohol framework to avoid side reactions during reduction steps.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of simpler benzyl alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products:
Oxidation: 3,5-Dichloro-4-(difluoromethoxy)benzaldehyde or 3,5-Dichloro-4-(difluoromethoxy)benzoic acid.
Reduction: this compound derivatives with fewer halogen atoms.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Medicinal Chemistry
3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For example:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting certain bacterial strains.
- Enzyme Inhibition Studies : The compound is used to explore interactions with various enzymes, which can lead to the discovery of new drugs targeting specific pathways.
Agrochemicals
The compound's reactivity makes it a valuable intermediate in the synthesis of agrochemicals. Its ability to modulate biological activity is beneficial for developing pesticides and herbicides that are more effective and environmentally friendly.
Material Science
In materials science, this compound serves as a building block for specialty chemicals and polymers. Its unique chemical properties allow it to be incorporated into coatings and other materials that require specific performance characteristics.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound showed significant inhibition of growth in certain pathogenic bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
Case Study 2: Synthesis of Novel Therapeutics
Research focused on synthesizing derivatives of this compound led to the discovery of compounds with enhanced biological activity. These derivatives were tested for their ability to inhibit specific enzymes involved in disease pathways, demonstrating the versatility of this compound in drug development .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or altering the structure of biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3,5-dichloro-4-(difluoromethoxy)benzyl alcohol and related benzyl alcohol derivatives:
Key Observations :
Electron-Withdrawing Effects: The 3,5-dichloro and 4-difluoromethoxy groups in the target compound create strong electron-withdrawing effects, enhancing stability and interaction with hydrophobic enzyme pockets (e.g., PDE4 catalytic sites) .
Bioactivity Potential: The difluoromethoxy group is critical for metabolic resistance, as seen in roflumilast (IC₅₀ = 0.8 nM for PDE4 inhibition), which shares this substituent .
Physicochemical Properties :
- This compound has a higher molecular weight (247.04 g/mol) than fluorinated analogs like 2,6-difluoro-4-hydroxybenzyl alcohol (160.12 g/mol), likely improving membrane permeability but reducing aqueous solubility .
Synthetic Utility: The synthesis of related compounds often involves halogenation, oxidation, or protective group strategies (e.g., TBDMS ether protection in ).
Biological Activity
3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is a halogenated organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological mechanisms, pharmacological effects, and relevant research findings, including case studies and data tables.
The compound features a benzyl alcohol structure with dichloro and difluoromethoxy functional groups. These modifications can significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may modulate the activity of enzymes and receptors, leading to physiological effects. The presence of halogen substituents enhances its binding affinity to these targets, which can result in altered metabolic pathways.
Biological Activity
Research has indicated several potential biological activities of this compound:
- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Antioxidant Activity : The presence of the difluoromethoxy group may contribute to antioxidant effects, potentially reducing oxidative stress in cells.
- Cytotoxicity : Studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent.
Data Table: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Antioxidant | Reduces oxidative stress | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cytotoxicity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound at varying concentrations showed a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.
Research Findings
Recent research has focused on understanding the specific pathways through which this compound exerts its effects:
- Enzyme Interaction : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cell Signaling Pathways : It appears to modulate signaling pathways associated with inflammation and cell survival, enhancing its therapeutic potential.
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol?
- Methodology :
-
Step 1 : Start with a benzyl alcohol precursor (e.g., 3,5-dichloro-4-hydroxybenzyl alcohol). Introduce the difluoromethoxy group via nucleophilic substitution using sodium hydride and difluoromethyl bromide in anhydrous THF under nitrogen .
-
Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).
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Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water (80:20) .
-
Key Variables : Reaction temperature (60–80°C), stoichiometry (1:1.2 molar ratio of precursor to difluoromethylating agent), and catalyst (e.g., K₂CO₃).
Synthesis Method Comparison Method Nucleophilic substitution Mitsunobu reaction (alternative)
Q. How to assess solubility and stability for experimental design?
- Methodology :
-
Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) at 25°C. Use UV-Vis spectroscopy to quantify solubility limits (e.g., saturation concentration via Beer-Lambert law) .
-
Solubility Profile (25°C) Solvent DMSO Methanol Water
Advanced Research Questions
Q. How to resolve contradictions in reported reaction yields for derivatives?
- Analysis :
- Variable 1 : Catalyst choice (e.g., H₂SO₄ vs. NaH). Acidic conditions may promote side reactions (e.g., esterification), reducing yields .
- Variable 2 : Purity of difluoromethylating agents. Trace moisture can hydrolyze intermediates, necessitating rigorous drying .
Q. How to interpret NMR/IR spectra for structural confirmation?
- Methodology :
-
¹H NMR : Expect peaks at δ 4.6–5.0 ppm (CH₂OH), δ 6.8–7.2 ppm (aromatic protons), and δ 1.2–1.5 ppm (residual solvent). The difluoromethoxy group (-OCF₂H) splits aromatic protons into doublets (J = 8–10 Hz) .
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¹³C NMR : Look for signals at δ 70–75 ppm (CH₂OH) and δ 110–120 ppm (CF₂O) .
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IR : Key bands include 3400–3500 cm⁻¹ (O-H stretch), 1250–1300 cm⁻¹ (C-F stretch), and 1100–1150 cm⁻¹ (C-O-C) .
NMR Data for Key Protons Proton CH₂OH Aromatic (Cl-substituted)
Q. How does the difluoromethoxy group influence electrophilic substitution?
- Mechanistic Insight :
- The -OCF₂H group is electron-withdrawing due to fluorine’s electronegativity, directing electrophiles to the para position relative to the hydroxyl group. Compare reactivity to 3,5-dichlorobenzyl alcohol (no fluorine) using nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) .
- Experimental Design : Conduct competitive reactions with/without fluorine substituents. Analyze regioselectivity via LC-MS or GC-MS .
Q. Can this compound serve as a precursor for bioactive molecules?
- Application :
-
Step 1 : Oxidize the benzyl alcohol to 3,5-dichloro-4-(difluoromethoxy)benzoic acid using TEMPO/NaOCl (mild conditions) .
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Step 2 : Couple with amines (e.g., ethylenediamine) to form amides with potential antimicrobial activity. Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
Oxidation Reaction Efficiency Catalyst TEMPO/Cu-MOF KMnO₄ (traditional)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
